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These application notes provide a comprehensive overview of the use of Store-Operated

Calcium Entry (SOCE) inhibitors in neuroscience research. This document details the

underlying mechanisms, key applications, quantitative data for representative inhibitors, and

detailed experimental protocols for their use in studying neuronal processes.

Introduction to Store-Operated Calcium Entry
(SOCE) in Neurons
Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway that is activated in

response to the depletion of calcium from the endoplasmic reticulum (ER).[1][2] In neurons, this

process is primarily mediated by the interaction of the ER Ca2+ sensors, Stromal Interaction

Molecules (STIM1 and STIM2), with Orai calcium channels located in the plasma membrane.[3]

[4] Upon ER Ca2+ depletion, STIM proteins translocate to ER-plasma membrane junctions

where they activate Orai channels, leading to Ca2+ influx. This influx is critical for replenishing

ER Ca2+ stores and for activating a variety of downstream signaling pathways that regulate

neuronal function, including gene expression, synaptic plasticity, and excitability. Dysregulation

of SOCE has been implicated in a range of neurological and neurodegenerative diseases,

making SOCE inhibitors valuable tools for neuroscience research.[5][6]
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SOCE inhibitors are small molecules that block the SOCE pathway at different points. Their

primary mechanisms of action include:

Blocking the Orai channel pore: Some inhibitors directly occlude the pore of the Orai

channel, preventing Ca2+ influx.

Inhibiting the STIM-Orai interaction: Other compounds prevent the physical coupling of STIM

proteins to Orai channels, which is necessary for channel activation.[3]

Preventing STIM oligomerization: Some inhibitors may interfere with the clustering of STIM

proteins, a prerequisite for their translocation and activation of Orai channels.

This document will focus on two widely used SOCE inhibitors as representative examples: YM-

58483 (BTP2) and SKF-96365. YM-58483 is known for its potent and selective inhibition of

CRAC channels, which are formed by Orai proteins.[4][7][8] SKF-96365 is a broader spectrum

blocker that inhibits TRPC channels, which can also contribute to SOCE, in addition to other

calcium channels.[3][5][6][9][10]

Applications in Neuroscience Research
SOCE inhibitors are utilized across various domains of neuroscience to investigate the role of

store-operated calcium signaling in health and disease.

Neurodegenerative Diseases
Dysregulated calcium homeostasis is a common hallmark of neurodegenerative disorders like

Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[5][6]

Alzheimer's Disease: In AD models, reduced SOCE has been linked to synaptic loss and

cognitive decline.[5][6] Paradoxically, in other contexts, SOCE inhibition has been shown to

decrease the accumulation of amyloid-beta (Aβ42), a key pathological marker of AD.[11]

SOCE inhibitors can be used to dissect the complex role of calcium signaling in AD

pathogenesis.

Huntington's Disease: In contrast to AD, HD models often exhibit elevated SOCE, which is

thought to contribute to synaptic dysfunction.[5] Pharmacological inhibition of SOCE has

shown beneficial effects in maintaining synapses in HD models.[5][6]
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Parkinson's Disease: The loss of SOCE in PD models can trigger ER stress and contribute

to the degeneration of dopaminergic neurons.[5][6]

Epilepsy and Neuronal Excitability
SOCE plays a significant role in modulating neuronal network activity and excitability.

In models of chronic epilepsy, the expression of STIM proteins is increased.[12]

Pharmacological inhibition of SOCE has been shown to suppress interictal spikes and

modulate epileptic burst activity in hippocampal slices, suggesting that SOCE could be a

potential therapeutic target for epilepsy.[12]

Synaptic Plasticity
SOCE is involved in both long-term potentiation (LTP) and long-term depression (LTD), the

cellular correlates of learning and memory.[13][14][15][16][17]

Inhibition of SOCE can attenuate tetanus-induced dendritic Ca2+ accumulation and LTP at

Schaffer collateral-CA1 synapses.

Pharmacological blockade of SOCE has also been shown to inhibit mGluR-mediated LTD in

cortical neurons.

Stroke and Ischemic Brain Injury
In the context of ischemic stroke, SOCE has a dual role. It can either contribute to calcium

overload and excitotoxicity or aid in re-establishing calcium homeostasis.[5][6] SOCE inhibitors

are used to study these opposing roles and to explore potential neuroprotective strategies. In

models of stroke, a decrease in STIM1 and ORAI1 expression and a reduction in SOCE have

been observed.[4]

Quantitative Data for Representative SOCE
Inhibitors
The following tables summarize the quantitative effects of YM-58483 (BTP2) and SKF-96365 in

various neuroscience-related experimental models.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2938817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5560398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3778044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3778044/
https://www.ncbi.nlm.nih.gov/books/NBK2553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3281573/
https://pubmed.ncbi.nlm.nih.gov/7919934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5898787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5560398/
https://www.medchemexpress.com/YM-58483.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: YM-58483 (BTP2)
Application
Area

Experimental
Model

Concentration/
Dose

Observed
Effect

Reference

Calcium

Signaling

Cultured adult

mouse DRG

neurons

10 µM

Inhibition of

thapsigargin-

induced SOCE

[12]

Calcium

Signaling

Jurkat T cells

(model for

lymphocyte

signaling)

IC50 = 100 nM

Inhibition of

thapsigargin-

induced

sustained Ca2+

influx

Immunomodulati

on

Murine Th2 T cell

clone (D10.G4.1)
IC50 ~ 100 nM

Inhibition of IL-4

and IL-5

production

[4]

Immunomodulati

on

Human

peripheral blood

cells

IC50 = 125 nM

(IL-5), 148 nM

(IL-13)

Inhibition of

phytohemaggluti

nin-P (PHA)-

stimulated

cytokine

production

[4]

T-cell

Proliferation

One-way mixed

lymphocyte

reaction (MLR)

IC50 = 330 nM
Inhibition of T-

cell proliferation
[4][8]

In vivo anti-

inflammatory

Ovalbumin-

induced airway

hyperresponsive

ness in rats

3-30 mg/kg, p.o.

Complete

inhibition of

airway

hyperresponsive

ness

[4]

Neuroprotection

(AD model)

Human

neuroglioma

cells (H4-

APPswe)

Not specified

Increased Aβ42

accumulation

(due to SOCE

inhibition)

[11]
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Table 2: SKF-96365
Application
Area

Experimental
Model

Concentration/
Dose

Observed
Effect

Reference

Neuronal

Excitability

Rat dorsal root

ganglion (DRG)

cells

1, 5, 10 µmol/L

Dose-dependent

suppression of

melittin-induced

inward current

[3][9]

Calcium

Signaling

Rat dorsal root

ganglion (DRG)

cells

10 µmol/L

46.5%

suppression of

melittin-induced

intracellular

Ca2+ rise

[3][9]

Synaptic

Plasticity

Hippocampal

preparations
Not specified

Accelerated

decay of NMDA-

induced Ca2+

transients

Pain Signaling

Melittin-induced

inflammatory

pain model in

vivo

Local peripheral

administration

Prevention and

suppression of

persistent

spontaneous

nociception and

hyperalgesia

[6]

Channel

Selectivity

Recombinant

hCaV3.1

channels

(HEK293 cells)

IC50 = 563 ± 16

nM

Potent blockade

of T-type calcium

channels

[5]

Channel

Selectivity

Recombinant

rCaV2.1 and

rCaV2.2

channels

(HEK293 cells)

10 µM

Near complete

abolishment of

P/Q-type and N-

type currents

[5]

Signaling Pathways and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21614096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5560361/
https://pubmed.ncbi.nlm.nih.gov/21614096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5560361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5560398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways Modulated by SOCE Inhibitors
SOCE-mediated calcium influx activates several downstream signaling cascades crucial for

neuronal function. SOCE inhibitors, by blocking this initial calcium entry, can modulate these

pathways.

ER Ca2+ Depletion
(e.g., via Thapsigargin)

STIM Activation

Orai Channel Activation

SOCE Inhibitor
(e.g., YM-58483, SKF-96365)

Inhibition

Ca2+ Influx

Calcineurin Activation PKC / CaMKII Activation

NFAT Dephosphorylation

Gene Expression
(e.g., related to plasticity, inflammation)

Raf-MEK-ERK Pathway

Synaptic Plasticity
(LTP/LTD) Neuronal Survival / Apoptosis
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Click to download full resolution via product page

Caption: SOCE downstream signaling pathways modulated by inhibitors.

Experimental Workflow: Calcium Imaging
A typical workflow for assessing the effect of a SOCE inhibitor on neuronal calcium dynamics

using a fluorescent indicator like Fura-2.
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1. Culture Neurons
on Coverslips

2. Load with Fura-2 AM

3. Wash to remove
extracellular dye

4. Record Baseline Fluorescence
(340/380 nm excitation)

5. Pre-incubate with
SOCE Inhibitor

6. Add Thapsigargin
(in Ca2+-free buffer)

7. Re-add extracellular Ca2+

8. Analyze F340/F380 Ratio
(Calculate SOCE amplitude)

Click to download full resolution via product page

Caption: Workflow for SOCE measurement using calcium imaging.
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Protocol 1: Measurement of SOCE in Cultured Neurons
using Fura-2 AM Calcium Imaging
This protocol is adapted from procedures for measuring thapsigargin-induced SOCE in primary

cortical neurons.[18][19]

Materials:

Primary neuronal cell culture on glass coverslips

Fura-2 AM (cell-permeant calcium indicator)

Pluronic F-127

DMSO

Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (phenol red-free)

Calcium-free HBSS/Tyrode's solution containing 0.5 mM EGTA

Thapsigargin (SERCA pump inhibitor)

SOCE inhibitor of interest (e.g., YM-58483 or SKF-96365)

High potassium (e.g., 50 mM KCl) solution to confirm neuronal identity

Fluorescence imaging setup with 340 nm and 380 nm excitation filters and an emission filter

around 510 nm.

Procedure:

Preparation of Loading Solution:

Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

On the day of the experiment, prepare the loading buffer. For a final concentration of 2-5

µM Fura-2 AM, dilute the stock in phenol red-free HBSS.
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Add Pluronic F-127 (at a final concentration of 0.02%) to the loading buffer to aid in dye

solubilization. Vortex vigorously.

Cell Loading:

Aspirate the culture medium from the coverslips with cultured neurons.

Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in

the dark.

After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

Allow the cells to de-esterify the dye for at least 20-30 minutes at room temperature in the

dark.

Calcium Imaging:

Mount the coverslip onto the imaging chamber of the fluorescence microscope.

Perfuse the cells with normal HBSS containing 2 mM CaCl2.

Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm

and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm

to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

Pre-incubate the cells with the desired concentration of the SOCE inhibitor for 10-30

minutes.

Switch the perfusion to a Ca2+-free HBSS containing 0.5 mM EGTA and the SOCE

inhibitor.

Add thapsigargin (typically 1-2 µM) to the Ca2+-free buffer to deplete the ER calcium

stores. This will cause a transient increase in cytosolic calcium.

Once the calcium level returns to baseline, reintroduce HBSS containing 2 mM CaCl2

(and the SOCE inhibitor). The subsequent rise in the F340/F380 ratio represents SOCE.

At the end of the experiment, apply a high KCl solution to depolarize the neurons and

confirm their viability and neuronal identity.
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Data Analysis:

Calculate the F340/F380 ratio for each time point.

Quantify SOCE by measuring the peak amplitude of the calcium rise upon re-addition of

extracellular Ca2+ or by calculating the area under the curve.

Compare the SOCE in inhibitor-treated cells to control (vehicle-treated) cells.

Protocol 2: Electrophysiological Recording of CRAC
Currents using Whole-Cell Patch-Clamp
This protocol provides a method to directly measure the Ca2+ release-activated Ca2+ (CRAC)

current (ICRAC), the electrophysiological signature of SOCE.[1][20]

Materials:

Cultured neurons or a suitable cell line (e.g., HEK293)

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pulling patch pipettes

External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 1 MgCl2, 10 HEPES (pH

7.4 with NaOH).

Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl2, 20 BAPTA, 10 HEPES (pH

7.2 with CsOH). The high concentration of the Ca2+ chelator BAPTA will passively deplete

the ER of Ca2+.

SOCE inhibitor of interest.

Procedure:

Preparation:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the internal solution.
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Plate cells at a low density to allow for easy access to individual cells.

Prepare external and internal solutions and filter them.

Establishing Whole-Cell Configuration:

Place the coverslip with cells in the recording chamber and perfuse with the external

solution.

Approach a target cell with the patch pipette while applying positive pressure.

Upon contact with the cell membrane, release the positive pressure to form a high-

resistance (GΩ) seal.

Apply gentle suction to rupture the membrane patch and establish the whole-cell

configuration.

Recording ICRAC:

Clamp the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.

Apply a series of hyperpolarizing voltage steps (e.g., from +50 mV to -120 mV for 250 ms)

every 2-5 seconds.

ICRAC develops over several minutes as BAPTA from the pipette diffuses into the cell and

chelates intracellular calcium, leading to passive store depletion. The current is

characterized by its strong inward rectification at negative potentials.

Once a stable ICRAC is established, apply the SOCE inhibitor to the external solution via

the perfusion system.

Record the inhibition of the current over time.

Data Analysis:

Measure the current amplitude at the most negative potential (e.g., -100 mV) at the

steady-state before and after inhibitor application.
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Plot the current-voltage (I-V) relationship to observe the characteristic inward rectification

of ICRAC.

Calculate the percentage of inhibition of ICRAC by the SOCE inhibitor.

Protocol 3: Analysis of Neuronal Network Activity using
Multi-Electrode Arrays (MEAs)
MEAs allow for the non-invasive, long-term recording of spontaneous electrical activity from

neuronal networks in culture.[2][21][22][23][24]

Materials:

MEA system with an incubator, headstage, and data acquisition software.

MEA plates (e.g., 24- or 48-well).

Primary neuronal culture.

SOCE inhibitor of interest.

Procedure:

Cell Plating and Culture:

Coat the MEA plate with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote

neuronal adhesion.

Plate primary neurons onto the electrodes of the MEA at a suitable density.

Culture the neurons for at least 14-21 days to allow for the formation of a mature,

spontaneously active network.

Recording Baseline Activity:

Place the MEA plate in the recording system and allow it to equilibrate.
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Record the baseline spontaneous network activity for a sufficient period (e.g., 10-30

minutes). Key parameters to measure include mean firing rate, burst frequency, burst

duration, and network synchrony.

Inhibitor Application:

Prepare the SOCE inhibitor at the desired final concentration in the culture medium.

Carefully remove a portion of the medium from the wells and replace it with the medium

containing the inhibitor.

Alternatively, for acute effects, add a concentrated stock of the inhibitor directly to the well.

Post-Inhibitor Recording:

Immediately after inhibitor application, or after a desired incubation period, record the

network activity again for the same duration as the baseline recording.

For washout experiments, replace the inhibitor-containing medium with fresh medium and

record again.

Data Analysis:

Use the MEA software's analysis tools to detect spikes and bursts.

Calculate key network activity parameters for both baseline and post-inhibitor conditions.

Compare the parameters to determine the effect of the SOCE inhibitor on network

excitability, bursting, and synchrony. Statistical analysis (e.g., paired t-test) should be

performed to assess the significance of any changes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3159649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3159649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12357157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12357157/
https://discovery.researcher.life/article/protocol-for-recording-and-analyzing-neuronal-network-activity-ex-vivo-with-multi-electrode-arrays-in-mouse-brain-tissue/c205e58bb87833c9865cee6247cf9504
https://pmc.ncbi.nlm.nih.gov/articles/PMC6984810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6984810/
https://www.researchgate.net/figure/Steps-in-functional-connectivity-analysis-of-multi-electrode-array-data-Steps-1-3-and_fig1_225054672
https://www.benchchem.com/product/b8103400#soce-inhibitor-1-applications-in-neuroscience-research
https://www.benchchem.com/product/b8103400#soce-inhibitor-1-applications-in-neuroscience-research
https://www.benchchem.com/product/b8103400#soce-inhibitor-1-applications-in-neuroscience-research
https://www.benchchem.com/product/b8103400#soce-inhibitor-1-applications-in-neuroscience-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8103400?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

